molecular formula C5H8ClF2N B2988485 2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride CAS No. 2375259-83-7

2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride

Cat. No.: B2988485
CAS No.: 2375259-83-7
M. Wt: 155.57
InChI Key: UDVGDPFBYGYNQA-UHFFFAOYSA-N
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Description

2,2-Difluorospiro[2.2]pentan-5-amine hydrochloride is a spirocyclic compound characterized by a bicyclic system where two cyclopropane rings share a single carbon atom (spiro carbon). The hydrochloride salt improves solubility and stability, making it suitable for pharmaceutical and agrochemical research .

Synthesis routes for analogous difluorospiro compounds involve cyclization strategies, such as the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a precursor for multigram-scale production of spiro scaffolds .

Properties

IUPAC Name

2,2-difluorospiro[2.2]pentan-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N.ClH/c6-5(7)2-4(5)1-3(4)8;/h3H,1-2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVGDPFBYGYNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CC2(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375259-83-7
Record name 4,4-difluorospiro[2.2]pentan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[2.2]pentane core is synthesized through a cyclization reaction, often involving a suitable precursor such as a dihalide or a diol.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amine group is introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with the spirocyclic intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.

Major Products Formed:

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

Chemistry: 2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride is used as a building block in organic synthesis, enabling the creation of complex molecules with spirocyclic structures.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

Medicine: The compound’s unique structure and properties make it a candidate for drug development, especially in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the presence of fluorine atoms enhances its binding affinity and stability, making it an effective modulator of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Fluorine Substitution Key Applications/Notes References
2,2-Difluorospiro[2.2]pentan-5-amine hydrochloride C₅H₈ClF₂N 163.58 Spiro[2.2]pentane 2,2-positions Building block for drug discovery
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride C₇H₁₂ClF₂N 183.63 Spiro[3.3]heptane 6,6-positions Conformationally restricted isosteres
5,7-Difluorochroman-4-amine hydrochloride C₉H₁₀ClF₂NO 221.63 Chroman (non-spiro) 5,7-positions CNS-targeted drug candidates
2,2-Difluorospiro[2.3]hexan-1-amine hydrochloride C₆H₁₀ClF₂N 169.60 Spiro[2.3]hexane 2,2-positions High-cost research reagent ($3,643/2.5g)
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride C₅H₈ClFN 135.58 Bicyclo[1.1.1]pentane 3-position Bioisostere for aromatic rings in APIs
Key Observations:
  • Fluorination Impact: Difluoro substitution increases metabolic stability and lipophilicity compared to mono-fluoro analogs like 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride .
  • Cost and Availability : 2,2-Difluorospiro[2.3]hexan-1-amine hydrochloride is priced significantly higher ($3,643/2.5g) than the target compound, reflecting synthetic complexity .

Research and Development Implications

  • Drug Design : The spiro[2.2]pentane scaffold’s compact geometry makes it a promising candidate for replacing bulkier aromatic rings in kinase inhibitors or GPCR-targeted therapies .
  • Unmet Needs : Further studies on the target compound’s pharmacokinetics and in vivo efficacy are warranted, as existing data focus on structural analogs .

Biological Activity

2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride is a fluorinated spirocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of two fluorine atoms and a spiro[2.2]pentane framework, contributes to its biological activity and interactions within biological systems. This article delves into the compound's biological activity, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : CHFN·HCl
  • Molecular Weight : 155.57 g/mol
  • Structure : The compound features a spirocyclic arrangement that influences its reactivity and interaction with biomolecules.

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its interactions with various enzymes and receptors. The presence of fluorine atoms is known to affect binding affinities and metabolic pathways significantly.

Interaction Studies

Research indicates that this compound may interact with several biological targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Alteration of receptor binding dynamics, which may influence signal transduction pathways.

Case Studies and Research Findings

  • Pharmacodynamics and Pharmacokinetics :
    • Studies have shown that the compound exhibits variable pharmacokinetic profiles depending on the administration route and dosage.
    • The compound's bioavailability and half-life are critical for determining its therapeutic efficacy.
    Study ReferenceFindings
    Demonstrated interaction with specific enzymes leading to altered metabolic pathways.
    Showed potential in modulating hypoxia-inducible factors (HIFs), which are crucial in cancer biology.
  • Therapeutic Applications :
    • The compound has been explored for its potential use in treating various cancers due to its ability to inhibit pathways associated with tumor growth.
    • In vivo studies using mouse models have indicated promising results in reducing tumor volumes when treated with the compound.
    Treatment TypeDosageOutcome
    Oral administration30 mg/kgSignificant reduction in tumor volume observed (p < 0.05) compared to control groups.
    Combination therapyVariesEnhanced efficacy noted when combined with other agents targeting similar pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Properties
4,4-Difluorospiro[2.2]pentan-1-ylSimilar spirocyclic structurePotentially enhanced biological activity
TrifluoromethylcyclopropaneContains a trifluoromethyl groupExhibits strong electron-withdrawing effects
3-FluorocyclopropaneCyclopropane ring with one fluorineUseful in organic synthesis due to ring strain

Q & A

Q. What safety protocols are essential for handling 2,2-Difluorospiro[2.2]pentan-5-amine hydrochloride in laboratory settings?

  • Methodological Answer: Strict adherence to safety measures is critical due to the compound’s potential toxicity and reactivity. Key protocols include:
  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use closed systems (e.g., glove boxes) when handling volatile intermediates or toxic by-products .
  • Waste Management : Segregate chemical waste (e.g., unreacted amines, halogenated solvents) and dispose via certified hazardous waste services to avoid environmental contamination .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during HCl gas release during salt formation .

Q. What are the key synthetic routes for preparing 2,2-Difluorospiro[2.2]pentan-5-amine hydrochloride?

  • Methodological Answer: While direct synthesis data is limited, analogous fluorinated spiro compounds suggest:
  • Spiro Ring Formation : Use cyclization of difluorinated precursors (e.g., 6,6-difluorobicyclo derivatives) via intramolecular Friedel-Crafts or photochemical reactions .
  • Amine Functionalization : Protect the amine group (e.g., with Boc anhydride) before introducing fluorine via electrophilic fluorination or SN2 displacement .
  • Salt Formation : Treat the free amine with concentrated HCl in anhydrous ether to precipitate the hydrochloride salt, followed by recrystallization for purity .

Q. How can common impurities in 2,2-Difluorospiro[2.2]pentan-5-amine hydrochloride be identified and mitigated?

  • Methodological Answer:
  • Impurity Profiling : Use HPLC-MS or GC-MS to detect unreacted precursors (e.g., spirocyclic ketones) or dehalogenation by-products.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, MS) during characterization be resolved?

  • Methodological Answer:
  • Cross-Validation : Compare experimental 19F^{19}\text{F} NMR shifts with DFT-predicted values to confirm fluorine positions in the spiro structure .
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled precursors to distinguish amine proton signals from solvent peaks in 1H^{1}\text{H} NMR .
  • High-Resolution MS : Confirm molecular ion ([M+H]+^+) and rule out adducts by matching observed m/z with theoretical values (± 2 ppm tolerance) .

Q. What computational methods are suitable for studying the conformational dynamics of 2,2-Difluorospiro[2.2]pentan-5-amine hydrochloride?

  • Methodological Answer:
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to analyze fluorine-induced ring strain and spiro junction stability .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict solubility and aggregation behavior .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize observed reactivity or pharmacological activity .

Q. How does stereochemical configuration influence reactivity in organocatalytic applications?

  • Methodological Answer:
  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and compare catalytic efficiency in asymmetric synthesis .
  • Kinetic Studies : Monitor reaction rates (e.g., via 1H^{1}\text{H} NMR) to correlate spiroamine chirality with enantioselectivity in aldol or Mannich reactions .

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